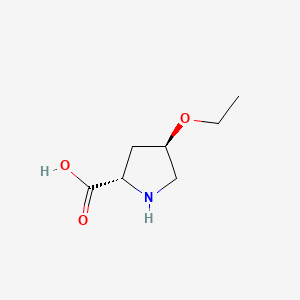

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

説明

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C7H13NO3 . It is also known as “(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride” with the CAS Number: 2255321-86-7 . The compound is typically stored at 4°C and is available in the form of an oil .

Molecular Structure Analysis

The InChI code for “(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is1S/C7H13NO3.ClH/c1-2-11-5-3-6 (7 (9)10)8-4-5;/h5-6,8H,2-4H2,1H3, (H,9,10);1H/t5-,6+;/m1./s1 . This code provides a standard way to encode the compound’s structure and stereochemistry. Physical And Chemical Properties Analysis

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” has a molecular weight of 195.65 . It’s a hydrochloride salt and is typically stored at 4°C . The compound is available in the form of an oil .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, are crucial in the biorenewable chemicals industry due to their versatility as precursors for various industrial chemicals. Research highlights the inhibitory effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is vital for developing metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Spin Label Studies in Peptides

The spin label amino acid TOAC, related to (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, serves as a probe in analyzing peptide backbone dynamics and secondary structure through EPR spectroscopy and other techniques. This research has expanded our understanding of peptide interactions with membranes, proteins, and nucleic acids, providing insights into peptide conformational analysis and the orientation of peptides in membranes. The development of TOAC-labeled peptides has contributed significantly to the study of biologically active peptides and their interactions, underscoring the potential of unnatural amino acids in advancing peptide research (Schreier et al., 2012).

Antioxidant and Antimicrobial Activities of Carboxylic Acids

Studies on natural carboxylic acids from plants have revealed their significant antioxidant and antimicrobial activities. The structure of these acids, including hydroxyl group numbers and bond conjugation, plays a crucial role in their bioactivity. For instance, rosmarinic acid shows high antioxidant activity, while caffeic acid and cinnamic acid demonstrate notable antimicrobial properties. These findings highlight the potential of carboxylic acids in developing natural antioxidant and antimicrobial agents for various applications (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acids in Liquid-Liquid Extraction

The application of carboxylic acids in liquid-liquid extraction (LLX) for recovering carboxylic acids from aqueous streams has gained attention due to the increasing interest in producing organic acids through fermentative routes. The review on solvent developments for LLX highlights the exploration of new solvents like ionic liquids and improvements in traditional solvents to enhance the efficiency and economic feasibility of carboxylic acid recovery processes. This research contributes to the development of more sustainable and effective methods for carboxylic acid separation and purification (Sprakel & Schuur, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGLHKEESUVLW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309432 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid | |

CAS RN |

13500-55-5 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13500-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)

![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)

![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)